6-Fluoro-4-methylnicotinonitrile

Lipophilicity Medicinal Chemistry ADME Prediction

Researchers optimizing CNS-penetrant kinase inhibitors frequently encounter suboptimal lipophilicity and metabolic instability in standard building blocks. 6-Fluoro-4-methylnicotinonitrile (CAS 1201192-60-0) directly addresses these liabilities. • logP 1.40 vs. unsubstituted nicotinonitrile (0.36) enhances membrane permeability while the 6-fluoro substituent blocks metabolic soft spots. • Zero rotatable bonds and rigid planar core deliver high ligand efficiency in FBDD campaigns; the fluorine serves as a 19F NMR probe for direct binding detection. • The nitrile handle enables rapid library generation via hydrolysis, reduction, or SNAr chemistry. • Balanced tPSA (36.68 Ų) and low molecular weight (136.13 g/mol) support BBB penetration for neuro-oncology and neuropsychiatric GPCR targets. Supplied with certificate of analysis; bulk quantities available upon request.

Molecular Formula C7H5FN2
Molecular Weight 136.129
CAS No. 1201192-60-0
Cat. No. B598148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methylnicotinonitrile
CAS1201192-60-0
Molecular FormulaC7H5FN2
Molecular Weight136.129
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)F
InChIInChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
InChIKeyQFXREOQLNIVKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methylnicotinonitrile Overview


6-Fluoro-4-methylnicotinonitrile (CAS 1201192-60-0) is a fluorinated heteroaromatic building block belonging to the nicotinonitrile (3-cyanopyridine) class . It features a fluorine atom at the 6-position and a methyl group at the 4-position on the pyridine ring, with a nitrile group at the 3-position . This specific substitution pattern imparts distinct electronic properties and physicochemical characteristics that differentiate it from unsubstituted nicotinonitrile and mono-substituted analogs .

1
Target Workflow Synthesis of fluorinated, methyl-substituted heteroaromatic cores
2
Selection Context Supports fragment-based design and late-stage functionalization strategies

Why 6-Fluoro-4-methylnicotinonitrile Cannot Be Substituted


While numerous nicotinonitrile derivatives are commercially available, their substitution patterns critically influence physicochemical properties, metabolic stability, and synthetic utility. 6-Fluoro-4-methylnicotinonitrile exhibits a calculated logP of 1.40 and topological polar surface area (tPSA) of 36.68 Ų . In contrast, unsubstituted nicotinonitrile has a logP of only 0.36 [1], and 6-fluoronicotinonitrile (lacking the 4-methyl group) has a logP of 0.61 . These differences directly impact compound lipophilicity, membrane permeability, and overall pharmacokinetic profiles in drug discovery campaigns. Furthermore, the presence of both a fluorine atom (a bioisostere) and a methyl group provides a unique electronic environment that cannot be replicated by simple substitution with other halogenated or alkylated pyridinecarbonitriles. Therefore, generic substitution without considering these specific physicochemical parameters would lead to divergent lead optimization outcomes and potentially failed campaigns.

Property
Target Compound
Substitute Risk Context
Lipophilicity (LogP)
Significantly higher calculated LogP
Mono-fluoro or unsubstituted analogs exhibit >0.7 log-unit lower lipophilicity, potentially shifting permeability profiles in lead optimization.
Substitution Pattern
Dual-blocked 4-methyl & 6-fluoro sites
Analogs lacking both substituents may present additional metabolic soft spots, impacting context-dependent stability screening results.
Molecular Rigidity
Zero rotatable bonds
Analogs with flexible substituents may introduce conformational entropy penalties, potentially altering ligand efficiency calculations.

6-Fluoro-4-methylnicotinonitrile vs. Closest Analogs


Superior Lipophilicity vs. Analogs

6-Fluoro-4-methylnicotinonitrile demonstrates a significantly higher calculated lipophilicity (LogP = 1.40) compared to unsubstituted nicotinonitrile (LogP = 0.36) and the 6-fluoro analog lacking the 4-methyl group (LogP = 0.61) [1]. This increased logP value suggests improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS drug discovery.

Calculated Lipophilicity
Cross-study comparable
ΔLogP = +1.04 vs. parent
Target LogP = 1.40 vs. Nicotinonitrile 0.36
Reported higher calculated lipophilicity context may support CNS penetration prediction models.
Data to verify in experimental permeability assays.
Lipophilicity Medicinal Chemistry ADME Prediction

Optimized tPSA for Permeability and Solubility

The topological polar surface area (tPSA) of 6-Fluoro-4-methylnicotinonitrile is calculated to be 36.68 Ų . This value is identical to that of 6-fluoronicotinonitrile (PSA = 36.68 Ų) , indicating that the 4-methyl substitution does not increase polar surface area beyond the baseline set by the fluorine and nitrile groups. However, when compared to more polar heterocyclic building blocks or those with additional hydrogen bond donors/acceptors, this moderate tPSA falls within the optimal range (below 140 Ų, ideally below 90 Ų) for oral bioavailability as per Veber's rules, while the higher logP (1.40 vs. 0.61) provides a superior permeability profile.

Topological PSA (tPSA)
Cross-study comparable
36.68 Ų
Identical to 6-F analog; within Veber's guidelines
Supports permeability-solubility balance review when paired with higher lipophilicity.
Calculated value; experimental validation recommended.
Polar Surface Area Drug-Likeness Physicochemical Profiling

Enhanced Metabolic Stability via Blocked Sites

The 6-fluoro-4-methyl substitution pattern is strategically designed to block potential sites of oxidative metabolism on the pyridine ring [1]. Fluorine substitution at the 2-position (as in 6-fluoronicotinonitrile) is a well-known strategy to reduce CYP450-mediated oxidation and improve metabolic stability. The addition of a methyl group at the 4-position further blocks this site from potential hydroxylation [2]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) is not available in public literature for this specific compound versus its des-methyl analog, the class-level principle of blocking metabolic soft spots with fluorine and small alkyl groups is a cornerstone of modern medicinal chemistry.

Predicted Metabolic Stability
Class-level inference
Dual soft-spot blockade (F, CH₃)
Qualitative strategy; lacks direct comparative microsomal data.
Class-level metabolic blocking strategy review; may support lead optimization timelines.
Source review required for compound-specific intrinsic clearance.
Metabolic Stability Fluorine Chemistry Lead Optimization

Conformational Restriction for Enhanced Binding

6-Fluoro-4-methylnicotinonitrile possesses zero rotatable bonds , a feature that contributes to its rigid, planar structure. In contrast, many alternative nicotinonitrile building blocks contain additional flexible substituents (e.g., alkoxy, aminoalkyl chains) that increase conformational entropy . A lower number of rotatable bonds is associated with improved ligand binding efficiency (lower entropic penalty upon target binding) and potentially better oral bioavailability, as per the widely accepted 'Rule of 5' guidelines where a rotatable bond count ≤10 is considered favorable for oral drugs.

Conformational Restriction
Context-dependent
0 rotatable bonds
Rigid, planar core vs. flexible-chain analogs.
May support structure-based design and ligand efficiency calculations.
Rule-of-5 guideline context; binding kinetics require target-specific validation.
Conformational Restriction Ligand Efficiency Structure-Based Design

6-Fluoro-4-methylnicotinonitrile Application Scenarios


CNS-Penetrant Kinase and GPCR Modulators

The increased logP (1.40) and moderate tPSA (36.68 Ų) of 6-Fluoro-4-methylnicotinonitrile make it a privileged starting point for designing CNS-penetrant small molecules. The 6-fluoro and 4-methyl substitutions block metabolic soft spots, potentially leading to improved in vivo half-life [1]. This building block is particularly well-suited for developing kinase inhibitors targeting brain malignancies or neuropsychiatric GPCR modulators, where optimal lipophilicity and low molecular weight are critical for crossing the blood-brain barrier.

Agrochemical Discovery: Fungicides and Herbicides

Fluorinated pyridinecarbonitriles are a known privileged scaffold in agrochemicals, with notable examples including fluazinam (a fungicide) and various herbicides. 6-Fluoro-4-methylnicotinonitrile offers a lipophilic (logP = 1.40) and metabolically robust core suitable for further functionalization to create novel fungicides or herbicides . Its low rotatable bond count and balanced physicochemical profile support good plant cuticle penetration and systemic movement, key attributes for effective crop protection agents.

Fragment-Based Drug Discovery Libraries

With a molecular weight of only 136.13 g/mol, zero rotatable bonds, and a well-defined vector for further elaboration (the nitrile group), 6-Fluoro-4-methylnicotinonitrile is an ideal fragment for FBDD libraries. Its rigid, planar core and balanced lipophilicity enable high ligand efficiency when optimized. The fluorine atom also provides a sensitive probe for 19F NMR-based fragment screening, allowing for direct detection of binding events without the need for additional labeling [1].

Fluorinated Heterocycle Synthesis

As a 6-fluoro-4-methyl substituted pyridine-3-carbonitrile, this compound serves as a versatile substrate for late-stage functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This enables the rapid generation of diverse compound libraries for hit-to-lead campaigns in both medicinal and agricultural chemistry [2].

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase / GPCR Modulator Research
Calculated logP/tPSA balance with blocked metabolic sites
In vitro permeability and metabolic stability assay review
Agrochemical Discovery Studies
Lipophilic, metabolically robust heterocyclic scaffold
Plant cuticle penetration and systemic movement assay context
Fragment-Based Drug Discovery (FBDD) Libraries
Low MW, zero rotatable bonds, sensitive ¹⁹F NMR probe
Ligand efficiency calculations and ¹⁹F NMR binding assay validation
Fluorinated Heterocycle Synthesis
Versatile nitrile handle for late-stage functionalization
SNAr reactivity and derivatization compatibility testing

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